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Compound of Interest

Compound Name: 3-Formylfuran-2-boronic acid

Cat. No.: B112398

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

3-Formylfuran-2-boronic acid is a heterocyclic organic compound that incorporates a furan
ring substituted with both a formyl (aldehyde) and a boronic acid group. This bifunctional nature
makes it a valuable building block in organic synthesis, particularly in the construction of
complex molecular architectures through cross-coupling reactions.

Table 1: Chemical and Physical Properties of 3-Formylfuran-2-boronic acid
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Property Value Source(s)

Molecular Formula CsHsBOa4 [1112]

Molecular Weight 139.90 g/mol [1][2]

CAS Number 27339-38-4 [3]

Appearance Pale orange powder [4]

Melting Point ~150 °C (with decomposition) [1][4]

SMILES 0O=CcloccclB(0O)O [5]
InChl=1S/C5H5B0O4/c7-3-4-1-

InChl [1]
2-10-5(4)6(8)9/h1-3,8-9H
JUZCSXHYOWVCHI-

InChlKey [1]

UHFFFAOYSA-N

Spectroscopic Data (Predicted)

While experimental spectra for 3-Formylfuran-2-boronic acid are not readily available in

public databases, a predictive analysis based on the chemical structure and data from

analogous compounds can provide valuable insights for characterization.

Table 2: Predicted 'H NMR Spectral Data (in DMSO-ds)
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Predicted Coupling
Proton . . T
. Chemical Shift  Multiplicity Constant (J, Notes
Assighment
(3, ppm) Hz)
The aldehyde
-CHO 9.5-10.0 S - proton is highly
deshielded.
Furan H5 7.8-8.0 d ~1.5-2.0 Coupled to H4.
Furan H4 6.5-6.7 d ~1.5-2.0 Coupled to H5.
The acidic
protons of the
boronic acid
often appear as
-B(OH)2 8.0-85 brs - a broad singlet

and can
exchange with
water in the

solvent.

Table 3: Predicted 13C NMR Spectral Data (in DMSO-ds)
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Predicted Chemical Shift

Carbon Assignment Notes
(3, ppm)
The carbonyl carbon is
C=0 (Aldehyde) 185 - 195 o ,
significantly downfield.
The carbon attached to the
boron atom. The signal may be
Furan C2-B 155 - 165 broad due to quadrupolar
relaxation of the boron
nucleus.
Furan C5 150 - 155
Furan C3-CHO 120 - 130
Furan C4 110 - 120
Table 4: Predicted Key IR Absorption Bands
Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
i Characteristic of
O-H Stretch (Boronic
) 3200 - 3500 Strong, Broad hydrogen-bonded
Acid) i
dimers.
C-H Stretch (Furan) 3100 - 3150 Medium
C-H Stretch ) Often appears as a
2720 - 2820 Medium-Weak ]
(Aldehyde) pair of peaks.
Conjugation with the
C=0 Stretch i
1670 - 1690 Strong, Sharp furan ring lowers the
(Aldehyde)
frequency.
C=C Stretch (Furan) 1550 - 1600 Medium-Strong
B-O Stretch (Boronic
) 1330 - 1380 Strong
Acid)
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Table 5: Predicted Mass Spectrometry Fragmentation

Analysis Predicted Result Notes

The exact mass will show a

characteristic isotopic pattern
Molecular lon (M%) m/z = 139.02

due to the presence of 1°B and

1B,

Loss of water is a common

fragmentation pathway for
: [M-H20]", [M-B(OH)z]", [M- o
Key Fragmentation Patterns CHOJ* boronic acids. Cleavage of the
C-B bond or loss of the formyl

group are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Formylfuran-2-boronic acid are not
extensively reported in peer-reviewed literature. However, a general synthetic approach can be
inferred from standard methods for the preparation of aryl and heteroaryl boronic acids.

Synthesis of 3-Formylfuran-2-boronic acid

A plausible synthetic route involves the lithiation of 3-formylfuran followed by reaction with a
borate ester and subsequent hydrolysis.

Experimental Workflow: Synthesis of 3-Formylfuran-2-boronic acid

Step 3: Hydrolysis

Aqueous Acid
(e.g., HC)

LDA or n-BuLi
in THF, -78 °C

Click to download full resolution via product page
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Caption: Proposed synthetic workflow for 3-Formylfuran-2-boronic acid.
Methodology:

Lithiation: Dissolve 3-formylfuran in anhydrous tetrahydrofuran (THF) under an inert
atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Slowly add a slight
excess of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), to
selectively deprotonate the furan ring at the 2-position. Stir the reaction mixture at this
temperature for 1-2 hours.

Borylation: To the resulting solution of 2-lithio-3-formylfuran, add a trialkyl borate (e.g.,
triisopropyl borate) dropwise, maintaining the temperature at -78 °C. Allow the reaction to
warm slowly to room temperature and stir overnight.

Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M
HCI). Stir vigorously for several hours to hydrolyze the boronate ester to the desired boronic
acid.

Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization or column
chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

3-Formylfuran-2-boronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-
Miyaura reactions to form C-C bonds with aryl or heteroaryl halides.

Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Methodology:

» Reaction Setup: In a reaction vessel, combine 3-formylfuran-2-boronic acid (1.0-1.5
equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g.,
tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate
or cesium carbonate, 2-3 equivalents).

e Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic
solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water). Degas the reaction
mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove
oxygen, which can deactivate the palladium catalyst.

e Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and
monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass
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spectrometry (LC-MS).

o Workup and Purification: Upon completion, cool the reaction to room temperature and dilute
with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the
combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo. The crude product can then be purified by column chromatography on
silica gel.

Signaling Pathways and Logical Relationships

The primary utility of 3-formylfuran-2-boronic acid in drug discovery and materials science
lies in its role as a versatile synthetic intermediate. Its logical relationship to the synthesis of
more complex molecules can be visualized as a key step in a multi-step synthetic pathway.

Logical Relationship: Role in Synthesis
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Caption: Synthetic utility of 3-formylfuran-2-boronic acid.

This diagram illustrates how 3-formylfuran-2-boronic acid, in conjunction with an appropriate
coupling partner, undergoes a key carbon-carbon bond-forming reaction to produce a more
complex intermediate. The aldehyde functionality on this intermediate can then be further
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modified (e.g., through oxidation, reduction, or condensation reactions) to build the final target
molecule, which could be a drug candidate, a molecular probe, or a novel organic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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